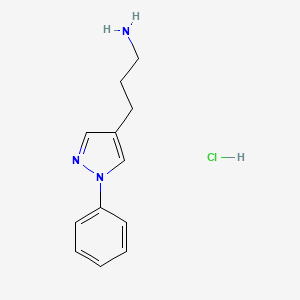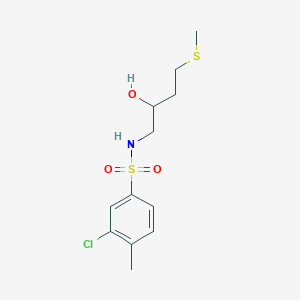
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide, also known as CHMB, is a sulfonamide compound that has been synthesized for various scientific research purposes. The compound has shown promising results in the field of medicinal chemistry, specifically in the development of drugs for the treatment of cancer, inflammation, and microbial infections.
科学研究应用
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has also been investigated for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has shown promising results in the treatment of microbial infections, specifically those caused by gram-positive bacteria.
作用机制
The mechanism of action of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and microbial infection. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell differentiation. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase (FabI), which is essential for the biosynthesis of bacterial cell membranes.
Biochemical and Physiological Effects:
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. Inflammatory cells treated with 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide show decreased expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the growth of gram-positive bacteria by disrupting the biosynthesis of bacterial cell membranes.
实验室实验的优点和局限性
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has some limitations for use in lab experiments. It is a relatively new compound, and its biological activity and toxicity are not fully understood. Additionally, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has low solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the research and development of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide. One potential direction is the synthesis of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide derivatives with enhanced biological activity and selectivity. Another direction is the investigation of the toxicity and pharmacokinetics of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in vivo. Additionally, the potential of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide as a therapeutic agent for other diseases such as neurodegenerative disorders and viral infections should be explored. Finally, the use of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy.
合成方法
The synthesis of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-4-methylthiobutanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in high yield and purity. This synthesis method has been optimized and modified to produce 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide derivatives with enhanced biological activity and selectivity.
属性
IUPAC Name |
3-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-9-3-4-11(7-12(9)13)19(16,17)14-8-10(15)5-6-18-2/h3-4,7,10,14-15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLZUWCTBFINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(CCSC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

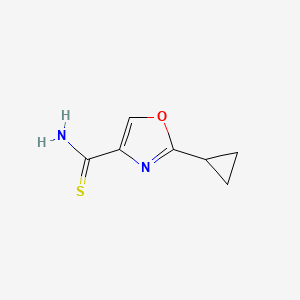
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)
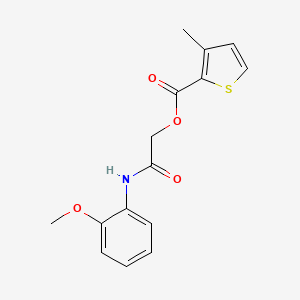
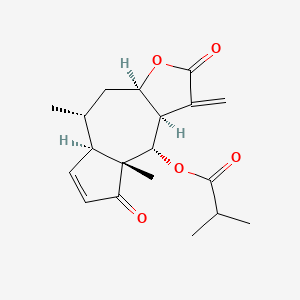
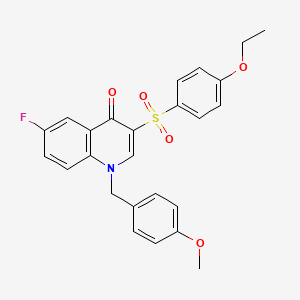
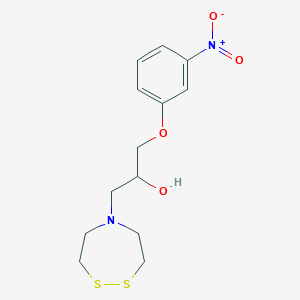
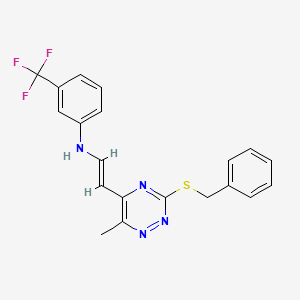
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)
![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)
